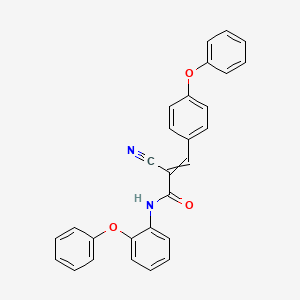

2-cyano-N-(2-phenoxyphenyl)-3-(4-phenoxyphenyl)prop-2-enamide

Description

Properties

IUPAC Name |

2-cyano-N-(2-phenoxyphenyl)-3-(4-phenoxyphenyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H20N2O3/c29-20-22(19-21-15-17-25(18-16-21)32-23-9-3-1-4-10-23)28(31)30-26-13-7-8-14-27(26)33-24-11-5-2-6-12-24/h1-19H,(H,30,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSUHGUUYKYGYCG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)C=C(C#N)C(=O)NC3=CC=CC=C3OC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Strategies

Knoevenagel Condensation as the Primary Pathway

The Knoevenagel condensation is the cornerstone for synthesizing α,β-unsaturated cyanoenamides. For the target compound, this involves:

- Aldehyde Substrates : 4-Phenoxybenzaldehyde and 2-phenoxybenzaldehyde.

- Nucleophile : Cyanoacetamide or methyl cyanoacetate.

- Base Catalyst : Triethylamine (TEA) or NaOH.

The reaction proceeds via deprotonation of cyanoacetamide to form an enolate, which attacks the aldehyde carbonyl, followed by dehydration to yield the (E)-enamide. Microwave irradiation (55 W, 35 min) in saturated NaCl solution optimizes this pathway, achieving yields of 90–99%.

Table 1: Comparative Yields Under Different Conditions

| Method | Catalyst | Solvent | Time (min) | Yield (%) |

|---|---|---|---|---|

| Microwave Irradiation | TEA | NaCl (aq) | 35 | 90–99 |

| Conventional Heating | NaOH | Ethanol | 240 | 70–85 |

| Solvent-Free | Pyridine | Neat | 180 | 60–75 |

Microwave-Assisted Synthesis

Microwave (MW) irradiation significantly enhances reaction efficiency by enabling rapid, uniform heating. A protocol adapted from involves:

- Mixing 4-phenoxybenzaldehyde (1.0 equiv), cyanoacetamide (1.2 equiv), and TEA (0.1 equiv) in NaCl solution.

- Irradiating at 55 W for 35 min.

- Acidifying with HCl and extracting with ethyl acetate.

This method reduces side reactions and ensures (E)-selectivity due to the rapid reaction kinetics.

Conventional Thermal Methods

Traditional heating methods require prolonged reflux (e.g., 4–6 hours in ethanol) but remain viable for labs without MW access. For example, refluxing 2-phenoxybenzaldehyde with cyanoacetamide in ethanol at 80°C for 240 minutes yields 70–85% product.

Optimization of Reaction Conditions

Catalyst Screening

Solvent Effects

Structural Elucidation and Characterization

Spectroscopic Analysis

Applications in Medicinal Chemistry

The compound’s structure aligns with kinase inhibitors and tubulin-targeting agents, as seen in screening libraries. Its phenoxyphenyl moieties may facilitate π-π stacking with biological targets, while the cyano group enhances electrophilicity for covalent binding.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy groups, leading to the formation of quinones.

Reduction: Reduction reactions can target the cyano group, converting it to an amine or other functional groups.

Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (H₂/Pd-C) are often used.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid (H₂SO₄) or aluminum chloride (AlCl₃).

Major Products

Oxidation: Quinones and other oxidized derivatives.

Reduction: Amines and reduced nitrile derivatives.

Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

2-cyano-N-(2-phenoxyphenyl)-3-(4-phenoxyphenyl)prop-2-enamide has several applications in scientific research:

Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

Materials Science: The compound’s aromatic structure makes it a candidate for the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Biological Studies: It is used in research to understand its interactions with enzymes and receptors, which can provide insights into its mechanism of action and potential therapeutic uses.

Mechanism of Action

The mechanism of action of 2-cyano-N-(2-phenoxyphenyl)-3-(4-phenoxyphenyl)prop-2-enamide involves its interaction with specific molecular targets. The cyano group and phenoxy groups can form hydrogen bonds and π-π interactions with proteins and enzymes, influencing their activity. These interactions can modulate signaling pathways and biochemical processes, making the compound a valuable tool in drug discovery and development.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The table below compares key structural and physicochemical properties of the target compound with its analogs from the evidence:

Estimated based on molecular formula.

Key Observations:

Solubility and Pharmacokinetics

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.